3-Bromo-8-chloropyrido[2,3-D]pyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-8-chloropyrido[2,3-d]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-5-1-4-2-11-12-7(9)6(4)10-3-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDBHDGVXOYYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NN=C(C2=NC=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857380 | |
| Record name | 3-Bromo-8-chloropyrido[2,3-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794592-14-6 | |
| Record name | 3-Bromo-8-chloropyrido[2,3-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 8 Chloropyrido 2,3 D Pyridazine and Its Derivatives
General Synthetic Strategies for Pyrido[2,3-d]pyridazine (B3350097) Scaffold Construction
The assembly of the pyrido[2,3-d]pyridazine core relies on several established synthetic transformations, including ring-forming reactions that build either the pyridine (B92270) or the pyridazine (B1198779) ring onto a pre-existing heterocyclic precursor.
Annulation Reactions and Cyclocondensation Approaches
Annulation and cyclocondensation reactions are cornerstone strategies for the construction of the pyrido[2,3-d]pyridazine system. These methods typically involve the reaction of a suitably substituted pyridine or pyridazine precursor with a reagent that provides the necessary atoms to form the second fused ring.
A common approach involves the condensation of a substituted pyridazine with a three-carbon synthon to form the fused pyridine ring. For instance, pyridazine-3,4-dicarboxylates or related derivatives can react with compounds containing active methylene (B1212753) groups in the presence of a base to undergo cyclization and form the pyridone ring of the pyrido[2,3-d]pyridazinone system. Subsequent modifications can then be carried out to achieve the desired pyridazine core.
Similarly, starting from a substituted pyridine, the pyridazine ring can be constructed. This often involves the use of ortho-disubstituted pyridines, such as those bearing an amino group and a cyano or ester group. Reaction with hydrazine (B178648) or its derivatives can lead to the formation of the fused pyridazine ring through cyclocondensation.
One notable example involves the synthesis of pyrido[2,3-d]pyridazine-2,8-dione derivatives through the annulation of a 2-pyridone pattern. This is achieved by the cyclocondensation of polyfunctionalized 2-pyridone substrates with hydrazine monohydrate. nih.gov The reaction conditions and yields for such transformations are summarized in the table below.
| Starting Material | Reagents | Conditions | Product | Yield (%) |
| Polyfunctionalized 2-pyridones | Hydrazine monohydrate | EtOH/MeCN (1:1), reflux, 6–16 h | 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones | 63–99 |
Multicomponent Reaction Protocols for Pyrido[2,3-d]pyrimidine (B1209978) Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrido[2,3-d]pyrimidines, which are structurally related to pyrido[2,3-d]pyridazines. These one-pot reactions involve the combination of three or more starting materials to form a complex product in a single synthetic step, minimizing waste and simplifying purification processes.
While specific MCRs for the direct synthesis of the pyrido[2,3-d]pyridazine core are less commonly reported, the principles can be adapted. A hypothetical MCR for a pyrido[2,3-d]pyridazine could involve the reaction of a suitable 1,2-dicarbonyl compound, a hydrazine derivative, and a pyridine-based building block.
Pyrimidine (B1678525) Ring Annulation Routes to Pyrido[2,3-d]pyridazines
This strategy is more relevant to the synthesis of pyrido[2,3-d]pyrimidines, where a pre-formed pyridine ring is annulated with a pyrimidine ring. However, analogous strategies can be envisioned for pyrido[2,3-d]pyridazines, starting with a functionalized pyridine. For example, a 2,3-disubstituted pyridine containing functional groups that can react with a 1,2-dinitrogen source, such as hydrazine, could potentially lead to the formation of the fused pyridazine ring.
Pyridine Ring Construction Routes to Pyrido[2,3-d]pyridazines
A prevalent strategy for constructing the pyrido[2,3-d]pyridazine scaffold involves building the pyridine ring onto a pre-existing pyridazine moiety. This can be achieved through various cyclization reactions.
One such approach starts from a substituted pyridazine carrying functional groups that can undergo condensation and cyclization to form the fused pyridine ring. For example, a 4-methylpyridazine-6-one can be condensed with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine intermediate, which upon treatment with an appropriate reagent, can lead to the formation of the pyridine ring. mdpi.com
Another method involves the use of a 4,6-dichloropyridazine-3-carboxylate, which can undergo regioselective nucleophilic substitution followed by acid-catalyzed decarboxylation and subsequent cyclocondensation with ammonia (B1221849) to yield a dihydroxypyridopyridazine. This intermediate can then be further functionalized. mdpi.com
Targeted Synthesis of Halogenated Pyrido[2,3-d]pyridazines
The introduction of halogen atoms onto the pyrido[2,3-d]pyridazine core is a crucial step in the synthesis of derivatives like 3-Bromo-8-chloropyrido[2,3-d]pyridazine. This can be achieved through direct halogenation of the parent heterocycle or by carrying halogenated precursors through the ring-forming reactions.
Direct Halogenation Strategies for Pyrido[2,3-d]pyridazine Cores
Direct halogenation of the pyrido[2,3-d]pyridazine nucleus can be challenging due to the potential for multiple reactive sites and the electron-deficient nature of the ring system. However, under controlled conditions, regioselective halogenation can be achieved.
For instance, the bromination of a dihydroxypyridopyridazine has been reported to yield a trishalogenated derivative, specifically a 3-chloro-6,8-dibromopyridopyridazine, indicating that both bromination and chlorination can occur depending on the reagents and reaction conditions. mdpi.com The synthesis of 3-chloropyridazine (B74176) derivatives can also be achieved by treating the corresponding pyridazinone with phosphorus oxychloride. nih.gov
The synthesis of 3-bromo-pyridazines has been accomplished through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether, providing a route to functionalized pyridazines that can potentially be used to construct the fused ring system. organic-chemistry.org
Regioselective Halogen Introduction Techniques
The precise placement of halogen atoms on the pyrido[2,3-d]pyridazine scaffold is critical for its subsequent functionalization and the development of derivatives. Regioselective halogenation techniques are therefore fundamental in the synthesis of compounds like this compound.
One common strategy involves the direct halogenation of an activated pyridine or pyridazine precursor. For instance, the bromination of a pyridopyridazine (B8481360) compound can lead to a trishalogenated derivative, which can then be selectively manipulated. mdpi.com The reactivity of the pyridine and pyridazine rings dictates the position of halogenation. In many cases, the synthesis starts with an already halogenated precursor, which guides the formation of the final product. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers has been shown to produce functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol. organic-chemistry.org These 3-bromo-pyridazine products can then be further functionalized through various cross-coupling reactions. organic-chemistry.org
The regioselectivity of halogenation is significantly influenced by the substituents already present on the ring. For activated pyridines, such as those with amino, hydroxy, or methoxy (B1213986) groups, regioselective mono- and di-halogenations can be achieved with reagents like N-bromosuccinimide (NBS). researchgate.net The reactivity generally follows the order of amino > hydroxy > methoxy, and the position of the substituent affects the outcome. researchgate.net Similarly, the halogenation of pyridine N-oxides provides a practical route to 2-halo-substituted pyridines, which are important intermediates. nih.gov
| Method | Reagent/Catalyst | Key Feature | Reference |
|---|---|---|---|
| Diels-Alder Reaction | Boron trifluoride (Lewis acid) | Inverse electron demand reaction of 3-bromotetrazine with silyl enol ethers to yield 3-bromo-pyridazines with high regiocontrol. | organic-chemistry.org |
| Direct Halogenation | N-Bromosuccinimide (NBS) | Regioselective mono- and di-bromination of activated pyridines (amino, hydroxy, methoxy substituted). | researchgate.net |
| From N-Oxides | Halogenating agents | Provides practical access to 2-halo-substituted pyridines from pyridine N-oxides. | nih.gov |
| From Precursors | Bromine | Bromination of a pyridopyridazine compound to yield a trishalogenated derivative. | mdpi.com |
One-Pot Synthetic Procedures for Halogenated Pyrido[2,3-D]pyridazines
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single sequence without isolating intermediates. For the synthesis of halogenated pyrido[2,3-d]pyridazines and related structures, several one-pot methodologies have been developed.
A notable example is the synthesis of pyrido[2,3-d]pyridazine-2,8-diones. nih.gov This process begins with β-enamino diketones, which react with active methylene reagents like malononitrile (B47326) or ethyl cyanoacetate. Following this, the addition of hydrazine monohydrate to the same reaction vessel leads to the final bicyclic products in good yields (61-88%). nih.gov While this example leads to diones, the principle of sequential, one-pot reactions is a key strategy.
Another relevant approach involves a three-step one-pot procedure for creating pyridazine C-nucleosides from glycosyl furans. mdpi.com This method utilizes a singlet oxygen [4+2] cycloaddition, followed by reduction and cyclization with hydrazine under mild, neutral conditions. mdpi.com This demonstrates the utility of one-pot sequences in constructing the pyridazine ring.
For the closely related pyrido[2,3-d]pyrimidine systems, one-pot multicomponent reactions are well-established. These often involve the condensation of aromatic aldehydes, malononitrile, and an amino-pyrimidine derivative, sometimes facilitated by nanocatalysts or ionic liquids. scispace.com Such strategies highlight the potential for developing similar multicomponent, one-pot reactions for the direct synthesis of halogenated pyrido[2,3-d]pyridazines by using appropriately halogenated starting materials.
| Target Scaffold | Starting Materials | Key Steps | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyridazine-2,8-diones | β-enamino diketones, active methylene reagents, hydrazine monohydrate | Reaction with active methylene reagent followed by cyclocondensation with hydrazine in the same pot. | nih.gov |
| Pyridazine C-Nucleosides | Glycosyl furans, singlet oxygen, hydrazine | [4+2] cycloaddition, reduction, and hydrazine cyclization performed sequentially in one pot. | mdpi.com |
| Pyrido[2,3-d]pyrimidines | Aromatic aldehydes, malononitrile, 2,6-diaminopyrimidin-4-one | Three-component reaction often facilitated by a catalyst. | scispace.com |
Advanced Catalytic Methods in Pyrido[2,3-D]pyridazine Synthesis
Modern organic synthesis increasingly relies on advanced catalytic methods to improve reaction efficiency, selectivity, and sustainability. The synthesis of the pyrido[2,3-d]pyridazine core and its derivatives has benefited significantly from such innovations.
Microwave-Assisted Synthesis Approaches
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. georgiasouthern.edu This technique has been successfully applied to the synthesis of various pyridazine and related heterocyclic systems.
For instance, microwave irradiation facilitates the efficient synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. nih.gov The synthesis of 2,3,6-trisubstituted pyridazines has also been enhanced by microwave-assisted sequential amination/Suzuki coupling/alkylation reactions. rsc.org Furthermore, a one-pot microwave-assisted cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile provides a high-yield route to multifunctionalized pyrido[2,3-d]pyrimidines. nih.gov These examples underscore the potential and effectiveness of microwave assistance in the rapid assembly of complex heterocyclic scaffolds related to this compound.
Nanocatalysis in Heterocyclic Annulation Reactions
Nanocatalysts offer unique advantages such as high surface-area-to-volume ratios, enhanced catalytic activity, and often, ease of recovery and reusability, aligning with the principles of green chemistry. researchgate.net The synthesis of pyrido[2,3-d]pyrimidines, a structurally similar class of compounds, has been extensively studied using various nanocatalysts.
Magnetic nanoparticles, such as Fe₃O₄, have been used as efficient catalysts for the synthesis of pyridopyrimidine series, offering economic and green benefits due to the ease of product separation. rsc.org Other examples include nano-magnetite complexes and SBA-15-Pr-SO₃H, which have been employed in one-pot, three-component reactions to produce tetrahydropyrido[2,3-d]pyrimidine derivatives in high yields. rsc.org For instance, a novel nanomagnetic silica-bonded S-sulfonic acid [Fe3O4@SiO2@(CH2)3S-SO3H] has been described as an efficient and recyclable catalyst for the synthesis of pyrido[2,3-d]pyrimidines under solvent-free conditions, highlighting advantages like high yield and short reaction times. scispace.com These methodologies, developed for related heterocyclic systems, provide a strong foundation for the application of nanocatalysis in the synthesis of pyrido[2,3-d]pyridazines.
Transition Metal-Catalyzed Coupling Reactions for Scaffold Assembly and Functionalization
Transition metal catalysis, particularly using palladium, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for both the initial assembly of the pyrido[2,3-d]pyridazine scaffold and its subsequent functionalization.
Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig are extensively used to introduce a wide range of substituents onto the heterocyclic core. researchgate.net Several synthetic strategies have been developed for preparing highly substituted pyrido[2,3-d]pyridazines, focusing on the reactivity of the pyridazine ring towards pallado-catalyzed cross-coupling reactions. cornell.edu For example, starting from chloro-substituted substrates, a series of Pd-catalyzed reactions can be applied to synthesize 5- and 8-substituted derivatives. researchgate.net
The synthesis of imidazo[1,2-b]pyridazine, another related fused system, has been achieved via auto-tandem palladium-catalyzed amination reactions. researchgate.net This involves an intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation. researchgate.net Such strategies demonstrate the power of transition metal catalysis in constructing complex fused heterocyclic systems and introducing functional diversity, which is directly applicable to the synthesis and elaboration of this compound.
| Catalytic Method | Catalyst/System | Application | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Microwave Irradiation | Acceleration of cyclocondensation and cross-coupling reactions for pyridazine and pyridopyrimidine synthesis. | rsc.orgnih.gov |
| Nanocatalysis | Fe₃O₄ magnetic nanoparticles, SBA-Pr-SO₃H | Efficient, green synthesis of pyrido[2,3-d]pyrimidine derivatives via multicomponent reactions. | rsc.orgresearchgate.net |
| Transition Metal Catalysis | Palladium complexes (e.g., Pd(OAc)₂, PdCl₂(dppf)) | Scaffold assembly and functionalization via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. | researchgate.netcornell.edu |
Chemical Reactivity and Functionalization of 3 Bromo 8 Chloropyrido 2,3 D Pyridazine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for electron-deficient aromatic and heteroaromatic systems. wikipedia.orgmasterorganicchemistry.com In this mechanism, a nucleophile attacks the electron-poor ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. masterorganicchemistry.comlibretexts.org The pyrido[2,3-d]pyridazine (B3350097) ring is highly activated towards such attacks due to the inductive electron-withdrawing effects of the nitrogen atoms.
The 3-bromo-8-chloropyrido[2,3-d]pyridazine molecule presents two potential sites for SNAr reactions. The reactivity of each position is governed by two main factors: the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate and the intrinsic leaving group ability of the halogen.
Electronic Activation : Both C3 and C8 positions are activated towards nucleophilic attack. The C8 position is on the pyridine (B92270) portion of the scaffold, para to a ring nitrogen, while the C3 position is on the pyridazine (B1198779) ring, alpha to a ring nitrogen. Electron-withdrawing groups, such as the ring nitrogen atoms, effectively stabilize the anionic Meisenheimer intermediate, particularly when they are positioned ortho or para to the site of substitution. libretexts.orgyoutube.comyoutube.com This stabilization is crucial for the reaction to proceed. libretexts.org
Leaving Group Ability : In traditional SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. The subsequent C-X bond cleavage is not the rate-limiting step. masterorganicchemistry.com
The mechanism of nucleophilic substitution on halogenated pyridazines and related heterocycles is not always straightforward and can deviate from the classical two-step addition-elimination pathway. Research on analogous systems has revealed alternative mechanistic possibilities.
The classical SNAr mechanism involves two distinct steps:
Addition : The nucleophile attacks the carbon atom bearing the halogen, forming a tetrahedral, negatively charged Meisenheimer complex. This step is typically the slow, rate-determining step of the reaction. libretexts.org
Elimination : The leaving group (halide ion) is expelled, and aromaticity is restored in the ring. This step is usually fast.
However, variations to this mechanism exist. For instance, in reactions involving strong bases, an elimination-addition mechanism via a heteroaryne intermediate could be possible, although less common for such electron-deficient systems unless forced by specific substitution patterns and reaction conditions. youtube.com Another possibility is the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure), which involves the formation of an open-chain intermediate.
Furthermore, computational and experimental studies on other activated heterocycles have provided evidence for concerted SNAr (cSNAr) mechanisms , where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state. This pathway becomes more relevant for less-activated substrates or when the stability of the Meisenheimer intermediate is diminished.
Cross-Coupling Reaction Pathways
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most significant and widely used method for the functionalization of this compound. mdpi.com These reactions proceed via a catalytic cycle that generally involves oxidative addition, transmetalation, and reductive elimination.
Several palladium-catalyzed reactions are particularly suitable for the derivatization of this scaffold.
Suzuki-Miyaura Coupling : This reaction couples the halo-pyridopyridazine with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. It is one of the most versatile and widely used cross-coupling methods due to the mild reaction conditions and the commercial availability and stability of the boron reagents. nih.govnih.gov Typical conditions involve a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂, a base such as Na₂CO₃ or K₃PO₄, and a solvent system like dioxane or a DME/ethanol mixture. nih.govresearchgate.netmdpi.com
Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the halo-pyridopyridazine with a primary or secondary amine. organic-chemistry.org It is an indispensable tool for synthesizing arylamines, which are prevalent in medicinal chemistry. mdpi.comrsc.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or biaryl phosphines like RuPhos), and a base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). youtube.comresearchgate.net
Negishi Coupling : This reaction forms a C-C bond by coupling the substrate with an organozinc reagent. organic-chemistry.org Negishi coupling is known for its high functional group tolerance and its ability to couple sp³-hybridized carbons. organic-chemistry.orgacs.org The reaction is catalyzed by a palladium or nickel complex, often with phosphine ligands. nih.gov
A key feature of this compound is the potential for selective functionalization at either the C3 or C8 position. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl. This difference in reactivity is based on the bond dissociation energies of the carbon-halogen bonds and the relative rates of oxidative addition to the palladium(0) catalyst.
This reactivity difference allows for the chemoselective functionalization of the C3-bromo position while leaving the C8-chloro position intact. By carefully selecting the catalyst, ligands, and reaction conditions, a cross-coupling reaction can be performed exclusively at the more reactive C-Br bond. The resulting 3-substituted-8-chloropyrido[2,3-d]pyridazine can then be subjected to a second, often more forcing, cross-coupling reaction to modify the C8 position, enabling the synthesis of di-substituted derivatives in a controlled, stepwise manner. nih.govresearchgate.net For example, studies on dihalopyridines have shown that the reactivity for Buchwald-Hartwig amination follows the iodo > bromo > chloro trend, allowing for selective mono-amination of the more reactive halogen. researchgate.net
The table below summarizes typical conditions that could be adapted for the selective functionalization of the C3-bromo position.
Selective Metalation and Directed Derivatization Strategies
Beyond cross-coupling, selective metalation offers an alternative pathway for functionalization. This involves the deprotonation of a C-H bond or a halogen-metal exchange to generate a potent organometallic intermediate, which can then be quenched with an electrophile.
For the pyrido[2,3-d]pyridazine ring system, direct deprotonation (directed ortho-metalation or DoM) can be challenging due to the presence of acidic protons on the heterocyclic ring itself. However, the most viable strategy for this substrate is halogen-metal exchange .
This reaction typically involves treating the dihalo-substrate with an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C). The exchange occurs preferentially at the more reactive halogen, which is bromine over chlorine. This would lead to the regioselective formation of a 3-lithio-8-chloropyrido[2,3-d]pyridazine intermediate. This highly reactive intermediate can then be trapped with a variety of electrophiles (E⁺), such as aldehydes, ketones, carbon dioxide, or alkyl halides, to install a new functional group at the C3 position. This method provides a complementary approach to cross-coupling for introducing substituents that are not easily accessible via organoboron or organozinc reagents.
Table of Mentioned Chemical Compounds
Applications of Organolithium, Organomagnesium, and Organozinc Reagents
The carbon-halogen bonds in this compound are primary sites for functionalization using organometallic reagents. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations.
Organolithium and Organomagnesium Reagents:
Halogen-metal exchange is a common reaction for aryl halides, and it is expected to be a primary pathway for the functionalization of this compound. Typically, the carbon-bromine bond is more reactive towards exchange than the carbon-chlorine bond. By treating the compound with organolithium reagents (like n-BuLi or t-BuLi) or Grignard reagents (like i-PrMgCl), a highly reactive pyridopyridazinyl-lithium or -magnesium species can be generated. This intermediate can then be trapped with various electrophiles to introduce new functional groups at the 3-position.
Studies on related bromopyridazinone systems have demonstrated the feasibility of bromine-magnesium exchange to create functionalized pyridazinones. wikipedia.orgwikipedia.org This suggests a similar outcome for the pyrido[2,3-d]pyridazine core. Careful control of stoichiometry and temperature would be crucial to achieve selectivity for the C-Br bond over the C-Cl bond.
Organozinc Reagents (Negishi Coupling):
Organozinc reagents are pivotal in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. chemrxiv.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds involving sp, sp2, and sp3-hybridized carbons. Both the bromo and chloro substituents on the pyrido[2,3-d]pyridazine ring can serve as coupling sites. The higher reactivity of the C-Br bond would likely allow for selective coupling at the 3-position under milder conditions, leaving the C-Cl bond intact for subsequent transformations. A more reactive catalyst system or harsher conditions could then be employed to functionalize the 8-position.
The table below illustrates potential cross-coupling reactions using organozinc reagents.
| Reagent | Catalyst System | Potential Product (at C-3) |
| PhZnCl | Pd(PPh₃)₄ | 8-Chloro-3-phenylpyrido[2,3-d]pyridazine |
| (Thiophen-2-yl)ZnBr | PdCl₂(dppf) | 8-Chloro-3-(thiophen-2-yl)pyrido[2,3-d]pyridazine |
| (Cyclopropyl)ZnBr | Pd₂(dba)₃ / XPhos | 8-Chloro-3-cyclopropylpyrido[2,3-d]pyridazine |
| MeZnI | Ni(acac)₂ | 8-Chloro-3-methylpyrido[2,3-d]pyridazine |
Directed Ortho-Metalation (DOM) in Pyrido[2,3-D]pyridazine Systems
Directed Ortho-Metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. beilstein-journals.org
In the case of this compound, there are no classical strong DMGs present on the ring system. However, the nitrogen atoms of the pyridine and pyridazine rings can act as weak directing groups. In pyridazine systems, metalation often occurs at the positions adjacent to the ring nitrogens. For the pyrido[2,3-d]pyridazine core, the most acidic protons are likely those at the C-4 and C-7 positions, which are ortho to the pyridazine and pyridine ring nitrogens, respectively.
A significant challenge to achieving DoM on this substrate is the high propensity for halogen-metal exchange. Strong bases like n-BuLi would almost certainly react with the C-Br bond before deprotonating a C-H bond. To favor C-H metalation, specialized hindered non-nucleophilic bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or mixed magnesium/zinc amide bases (e.g., TMPMgCl·LiCl), are often employed. beilstein-journals.orgnih.gov These bases have shown success in the regioselective metalation of other electron-poor heterocycles. beilstein-journals.org
If halogen-metal exchange could be suppressed, a hindered base might selectively deprotonate the C-4 or C-7 position, as shown in the hypothetical reaction table below.
| Base | Potential Site of Metalation | Subsequent Electrophile | Potential Product |
| TMPMgCl·LiCl | C-4 | I₂ | 3-Bromo-8-chloro-4-iodopyrido[2,3-d]pyridazine |
| LiTMP | C-7 | Me₃SiCl | 3-Bromo-8-chloro-7-(trimethylsilyl)pyrido[2,3-d]pyridazine |
Other Reactivity Patterns and Ring Transformations
Cycloaddition Reactions
The pyrido[2,3-d]pyridazine nucleus is an electron-deficient heterocyclic system due to the presence of four nitrogen atoms. This electron deficiency is further enhanced by the electron-withdrawing effects of the bromo and chloro substituents. Consequently, the ring system is expected to behave as a diene in inverse-electron-demand Diels-Alder (iEDDA) reactions. researchgate.netmdpi.com
In this type of cycloaddition, the electron-deficient diene (the pyrido[2,3-d]pyridazine core) reacts with an electron-rich dienophile, such as an enamine, a silyl (B83357) enol ether, or an ynamine. The reaction would likely proceed with the extrusion of a stable molecule like dinitrogen (N₂), leading to the formation of a new aromatic ring system. While cycloaddition is a common method for synthesizing pyridazine rings, the reactivity of the pre-formed, halogenated pyrido[2,3-d]pyridazine system in such reactions provides a pathway to more complex fused heterocycles.
The table below presents hypothetical cycloaddition reactions with various dienophiles.
| Dienophile | Expected Intermediate | Final Product (after N₂ extrusion & aromatization) |
| 1-Morpholinocyclohexene | Tricyclic adduct | Substituted 5-bromo-8-chloroisoquinoline |
| (1-Cyclohexen-1-yloxy)trimethylsilane | Tricyclic adduct | Substituted 5-bromo-8-chloroisoquinolin-1-ol |
| N,N-Diethylprop-1-yn-1-amine | Bicyclic adduct | Substituted 2-bromo-5-chloro-1,6-naphthyridine |
Thermal Rearrangement Reactions
Thermal rearrangement reactions are transformations that occur under the influence of heat, often leading to isomeric products through intramolecular bond reorganization. Common rearrangements in nitrogen-containing heterocycles include the Dimroth and Zincke rearrangements. However, the literature does not provide specific examples of thermal rearrangement reactions involving the this compound scaffold or closely related derivatives. The thermal stability and potential rearrangement pathways for this specific heterocyclic system remain an area that is not well-documented.
Computational Chemistry and Theoretical Investigations of 3 Bromo 8 Chloropyrido 2,3 D Pyridazine
Quantum Chemical Calculations for Structural and Electronic Characterization
Quantum chemical calculations are indispensable tools for predicting the physicochemical properties of molecules, offering insights into their structure, stability, and reactivity from first principles.
Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule based on its electron density. For 3-Bromo-8-chloropyrido[2,3-d]pyridazine, a DFT study, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the first step in its theoretical characterization. researchgate.netmdpi.com
Such a study would begin with geometry optimization, calculating the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. The substitution of bromine and chlorine atoms on the pyrido[2,3-d]pyridazine (B3350097) core is expected to influence the planarity and bond lengths of the heterocyclic rings due to steric and electronic effects.
Following optimization, vibrational frequency analysis is typically performed. The absence of imaginary frequencies would confirm that the optimized structure is a true energy minimum. This analysis also provides a theoretical infrared (IR) spectrum, which can be compared with experimental data to validate the computational model.
Key electronic properties derived from DFT calculations include the total energy, dipole moment, and the distribution of atomic charges. These parameters are crucial for understanding the molecule's stability and polarity. For instance, DFT calculations on related pyridazine (B1198779) derivatives have been used to correlate their molecular and electronic structure with potential applications like corrosion inhibition. researchgate.net
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length (Å) | ~1.89 |
| C-Cl Bond Length (Å) | ~1.74 |
| N-N Bond Length (Å) | ~1.33 |
| Total Energy (Hartree) | -3251.45 |
| Dipole Moment (Debye) | ~2.5 |
Ab initio (from the beginning) methods are based entirely on quantum mechanics and fundamental physical constants, without empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of the electronic structure. However, HF systematically neglects electron correlation, which can be significant.
Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon the HF results by including electron correlation effects. mdpi.com MP2, the second-order correction, is a common choice that offers a good balance between accuracy and computational cost. Applying MP2 calculations to this compound would yield more accurate energetic properties, such as the total energy and the energies of molecular orbitals, compared to HF. These higher-level calculations are valuable for refining the understanding of the molecule's stability and electronic behavior.
Semi-empirical methods simplify quantum mechanical calculations by incorporating some experimental data (parameters) to speed up the process. While less accurate than DFT or ab initio methods, they are useful for very large molecules or for preliminary, high-throughput screening.
Hybrid computational approaches often combine the strengths of different methods. For example, a common strategy is to optimize the geometry of a molecule using a computationally less expensive method like DFT with a smaller basis set, and then perform a more accurate single-point energy calculation using a higher-level method like MP2 or a larger basis set. This approach can provide highly accurate results with manageable computational resources.
Electronic Structure Analysis and Bonding Mechanisms
Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. mdpi.comresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be distributed over the electron-rich pyridopyridazine (B8481360) ring system, while the LUMO would also be located on the ring, representing the most likely region for nucleophilic attack. The presence of electronegative bromine and chlorine atoms would lower the energies of both the HOMO and LUMO and influence their spatial distribution. wuxibiology.com This analysis helps in predicting how the molecule will interact with other chemical species. researchgate.net
Table 2: Illustrative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.25 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 5.45 |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent intermediate or neutral potential.
For this compound, the MEP map would be expected to show significant negative potential (red) around the nitrogen atoms of the heterocyclic rings, due to their lone pairs of electrons. researchgate.netresearchgate.net These sites would be the most likely to interact with electrophiles or engage in hydrogen bonding. Conversely, regions near the hydrogen atoms and potentially the halogen atoms (due to sigma-hole effects) would exhibit positive potential (blue), indicating them as sites for nucleophilic interaction. The MEP map provides a powerful visual guide to the molecule's reactive sites and intermolecular interaction patterns. researchgate.net
Natural Bond Orbital (NBO) Analysis
In the this compound system, key interactions would involve the lone pairs of the nitrogen, bromine, and chlorine atoms acting as donors, and the antibonding orbitals (π* and σ) of the fused ring system acting as acceptors. The delocalization of electron density from these lone pair orbitals into the π orbitals of the aromatic rings is a major stabilizing factor. researchgate.net The energy of these interactions (E(2)) quantifies the strength of the delocalization. For example, in related heterocyclic systems, the delocalization of a nitrogen lone pair (n) to an adjacent π* C=N orbital can be a significant stabilizing interaction.
Furthermore, NBO analysis can elucidate the nature of the C-Br and C-Cl bonds. The halogen atoms' lone pairs participate in hyperconjugation with the ring's σ* antibonding orbitals, influencing bond lengths and reactivity. ijnc.ir The stability of the molecule arises from these hyperconjugative interactions and charge delocalization. researchgate.net
Table 1: Representative Donor-Acceptor Interactions from NBO Analysis for a Substituted Pyridazine Ring Note: This table is illustrative, based on typical findings for related structures, as specific data for this compound is not available.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N1) | π(C5-C6) | ~20-30 | Lone Pair -> π |
| LP (Br) | σ(C3-C4) | ~2-5 | Lone Pair -> σ |
| LP (Cl) | σ(C7-C8) | ~2-5 | Lone Pair -> σ |
| π(C5-C6) | π(N1-N2) | ~15-25 | π -> π |
Mechanistic Studies and Reaction Pathway Elucidation
Computational chemistry is instrumental in mapping the reaction pathways for the synthesis of complex heterocyclic systems like pyrido[2,3-d]pyridazines.
The synthesis of the pyrido[2,3-d]pyridazine core often involves cyclocondensation reactions. nih.gov Theoretical calculations can model these reaction pathways, identifying the structures of key intermediates and the transition states that connect them. For instance, in the synthesis starting from a substituted pyridine (B92270), the reaction with a hydrazine (B178648) equivalent would proceed through several steps, including nucleophilic attack, addition/elimination, and cyclization. nih.gov
DFT calculations can optimize the geometry of each proposed intermediate and transition state. Frequency calculations are then performed to confirm the nature of these stationary points on the potential energy surface. Intermediates are characterized by having all real vibrational frequencies, while a transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This computational probing provides a detailed, step-by-step view of the reaction mechanism that is often difficult to observe experimentally.
For the synthesis of this compound, different synthetic routes can be compared computationally to predict the most energetically favorable pathway. For example, the cyclization step is often the rate-determining step in the formation of such fused rings. A high activation energy for a transition state would suggest a slow reaction rate, potentially requiring harsh conditions like high temperatures. nih.gov In contrast, a pathway with lower energy barriers would be more efficient. These energetic profiles are crucial for optimizing reaction conditions and improving yields.
Table 2: Illustrative Energetic Profile for a Key Cyclization Step Note: The values are hypothetical and represent typical data obtained from DFT calculations for heterocyclic ring formation.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Pre-cyclization intermediate) | 0.0 | Starting point of the cyclization |
| Transition State (TS1) | +25.5 | Energy barrier for ring closure |
| Cyclized Intermediate | -15.2 | Stable intermediate after ring formation |
| Transition State (TS2) | +10.8 | Energy barrier for aromatization step |
| Product (Fused Ring) | -30.7 | Final, stable aromatic product |
Conformational Analysis and Stereochemical Considerations
The pyrido[2,3-d]pyridazine scaffold can exist in different isomeric and tautomeric forms, particularly when substituted with groups capable of proton migration, such as hydroxyl or amino groups. mdpi.com While this compound itself is less prone to tautomerism, its derivatives, especially pyridazinone analogues, exhibit significant tautomeric equilibria. researchgate.net
For example, a hydroxy-substituted pyrido[2,3-d]pyridazine can exist in equilibrium with its keto tautomer (a pyrido[2,3-d]pyridazinone). researchgate.net Computational studies using DFT can predict the relative stabilities of these tautomers by calculating their ground-state energies. nih.govresearchgate.net The calculations often include the effects of different solvents, as polarity can significantly influence the position of the tautomeric equilibrium. nih.govresearchgate.net Generally, in polar solvents, the more polar keto form is favored. mdpi.comresearchgate.net These theoretical predictions are vital for understanding the reactivity and spectroscopic properties of these compounds, as the dominant tautomer dictates its chemical behavior.
While this compound is an achiral molecule, the introduction of a chiral center (e.g., a stereogenic carbon in a substituent) would result in enantiomers. Determining the absolute configuration of such chiral derivatives is a critical aspect of stereochemistry. Computational methods have become indispensable for this purpose, often used in conjunction with experimental techniques like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD). nih.govnih.gov
The process involves calculating the theoretical VCD or ECD spectrum for a specific enantiomer (e.g., the R-configuration). This calculated spectrum is then compared to the experimentally measured spectrum. nih.gov A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer allows for the confident assignment of the absolute configuration as R. For flexible molecules, this process is more complex, requiring a conformational search to identify all low-energy conformers and then calculating a Boltzmann-averaged spectrum. nih.gov This combined experimental and computational approach provides a powerful and reliable alternative to X-ray crystallography for assigning absolute stereochemistry. nih.govrsc.org
Advanced Spectroscopic Characterization Techniques for Pyrido 2,3 D Pyridazine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the environment of specific nuclei within a molecule. For the structural elucidation of 3-Bromo-8-chloropyrido[2,3-d]pyridazine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. In the aromatic region of the ¹H NMR spectrum for this compound, the protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns. The precise positions of these signals are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environment. The chemical shifts of the carbons in the pyrido[2,3-d]pyridazine (B3350097) core are influenced by the electronegativity of the adjacent nitrogen atoms and halogen substituents. researchgate.net Carbons directly bonded to bromine (C-3) and chlorine (C-8) would show shifts characteristic of halogenated aromatic systems. Complete assignment of ¹³C NMR spectra is often achieved with the aid of 2D NMR techniques. researchgate.netnih.gov
¹⁵N NMR Spectroscopy: ¹⁵N NMR is a valuable tool for probing the electronic environment of nitrogen atoms within a heterocyclic ring system. nih.gov The chemical shifts of the nitrogen atoms in the pyridazine (B1198779) and pyridine rings are sensitive to substitution and electronic effects. researchgate.net Studies on related diazine N-oxides and aminopyrimidines have demonstrated the utility of ¹⁵N NMR in determining protonation states and understanding conjugative interactions. researchgate.net For this compound, the two nitrogen atoms of the pyridazine ring and the single nitrogen of the pyridine ring would exhibit distinct signals, providing a unique spectroscopic fingerprint.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Pyrido[2,3-d]pyrimidine (B1209978) Analog (Note: Data is representative of the scaffold, as specific experimental data for this compound is not publicly available. Actual shifts will vary.)
| Position | Atom Type | Expected Chemical Shift (ppm) |
| H-4 | ¹H | 8.5 - 9.5 |
| H-5 | ¹H | 7.5 - 8.5 |
| H-7 | ¹H | 7.8 - 8.8 |
| C-3 | ¹³C | 120 - 135 (influenced by Br) |
| C-4 | ¹³C | 150 - 160 |
| C-4a | ¹³C | 120 - 130 |
| C-5 | ¹³C | 115 - 125 |
| C-7 | ¹³C | 130 - 140 |
| C-8 | ¹³C | 145 - 155 (influenced by Cl) |
| C-8a | ¹³C | 155 - 165 |
Data is hypothetical and based on general values for N-heterocycles and substituted pyridazines. nih.govnih.gov
Due to the complexity of the fused ring system, 1D NMR spectra alone are often insufficient for unambiguous signal assignment. Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would be used to establish the connectivity between the adjacent protons on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals. nih.gov
Tautomerism involves the migration of a proton, often between two heteroatoms, resulting in structural isomers that are in equilibrium. While this compound is an aromatic system and not expected to exhibit significant tautomerism in its neutral form, related pyridazinone or hydroxypyridopyridazine derivatives can exist in lactam-lactim tautomeric forms. mdpi.com NMR spectroscopy is a primary method for studying such equilibria. bohrium.com
In cases where tautomerism occurs, the rate of exchange between the forms influences the NMR spectrum. siftdesk.org Under slow exchange conditions, separate signals for each tautomer can be observed. In fast exchange, averaged signals appear. Intermediate exchange rates can lead to significant signal broadening. siftdesk.org Studies on compounds like 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones have utilized ¹H and ¹³C NMR to determine the predominant tautomeric form in solution. nih.govresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a molecular fingerprint. mdpi.com
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum provides a unique fingerprint of a molecule, with specific absorption bands corresponding to particular functional groups and bond types.
For this compound, the IR spectrum would be characterized by:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.
C=C and C=N Ring Stretching: A series of sharp bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic heterocyclic framework.
C-H In-plane and Out-of-plane Bending: Found in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.
C-Cl and C-Br Stretching: The carbon-halogen stretching vibrations are expected in the lower frequency region of the spectrum. The C-Cl stretch typically appears in the 850-550 cm⁻¹ range, while the C-Br stretch is found at even lower wavenumbers, generally between 680-515 cm⁻¹.
Studies on related chloropyridazines have used IR spectroscopy to identify these characteristic bands, aiding in structural confirmation. nih.govuc.pt
Table 2: Expected IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C/C=N Ring Stretch | 1600 - 1400 |
| C-H Bending | 1300 - 650 |
| C-Cl Stretch | 850 - 550 |
| C-Br Stretch | 680 - 515 |
Data is based on characteristic frequencies for aromatic and halogenated compounds. researchgate.net
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It measures the inelastic scattering of monochromatic light. While IR absorption requires a change in the dipole moment during a vibration, a Raman signal requires a change in the polarizability. mdpi.com
For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. Although this compound lacks such symmetry, the two techniques provide complementary information. Symmetrical vibrations and non-polar bonds (like C=C bonds in a highly symmetric ring) often produce strong Raman signals but weak IR absorptions. Therefore, Raman spectroscopy of this compound would be particularly useful for characterizing the vibrations of the fused aromatic ring skeleton. The C-Cl and C-Br stretches would also be Raman active, providing complementary data to the IR spectrum. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. For halogenated heterocyclic systems like this compound, specific mass spectrometric techniques are particularly revealing.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental formula with high confidence. For this compound (C₇H₃BrClN₃), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This technique, often employing Electrospray Ionization (ESI), typically identifies the protonated molecular ion, [M+H]⁺. The high precision of HRMS allows differentiation between compounds with the same nominal mass but different elemental compositions.
Table 1: Theoretical Isotopic Masses for the Molecular Ion of this compound
| Isotope Combination | Calculated Exact Mass (m/z) | Relative Abundance (%) |
| ¹²C₇¹H₃⁷⁹Br³⁵ClN₃ | 243.9229 | 100.00 |
| ¹²C₇¹H₃⁸¹Br³⁵ClN₃ | 245.9209 | 97.28 |
| ¹²C₇¹H₃⁷⁹Br³⁷ClN₃ | 245.9199 | 32.48 |
| ¹²C₇¹H₃⁸¹Br³⁷ClN₃ | 247.9179 | 31.59 |
| Note: Masses are for the [M]⁺ ion. The [M+H]⁺ ion would have correspondingly higher m/z values. |
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. In electron ionization (EI) mass spectrometry, the initial molecular ion undergoes fragmentation, breaking at its weakest bonds. For this compound, the presence of bromine and chlorine atoms leads to a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments.
Plausible fragmentation pathways for this compound would include the initial loss of a bromine radical (•Br) or a chlorine radical (•Cl), which are relatively good leaving groups. Subsequent fragmentation could involve the cleavage of the diazine or pyridine rings, leading to the loss of molecules like N₂ or HCN. Analysis of related pyridopyrimidine structures has shown that the molecular ion peak is often prominent, and the fragmentation patterns are consistent with the proposed structures. The distinct isotopic signature of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) simplifies the identification of fragments containing these halogens.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground state to a higher energy excited state. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions are typically π → π* and n → π*.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the compound. Furthermore, XRD reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding or π-stacking.
Although a crystal structure for this compound has not been reported in the searched literature, XRD analysis has been successfully applied to confirm the structures of various related pyridazine and pyrrolopyridazine derivatives. For instance, the analysis of a substituted pyrrolo[1,2-b]pyridazine (B13699388) confirmed its regioselectivity and revealed intermolecular C-H···O and C-O···Cl contacts that influence the crystal packing. A similar analysis for this compound would unambiguously confirm its planar heterocyclic structure and provide valuable data on its solid-state conformation.
Chiroptical Spectroscopic Methods (e.g., Circular Dichroism (CD) in conjunction with HPLC)
Chiroptical spectroscopic methods are essential for the study of chiral molecules, which are molecules that are non-superimposable on their mirror images. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample.
The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum. However, this technique would be invaluable for the characterization of chiral derivatives of this scaffold. If a stereocenter were introduced into the molecule, or if it were part of a larger chiral assembly, CD spectroscopy could be used to determine its absolute configuration and study its conformational properties in solution. For example, studies on chiral pyrido-allenophanes have utilized CD spectroscopy to investigate acid-base processes and ion-pair formation. When dealing with a racemic mixture of a chiral derivative, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase could be used to separate the enantiomers, with CD detection providing stereochemical information for each separated peak.
Structure Activity Relationship Sar and Ligand Design Principles for Pyrido 2,3 D Pyridazine Derivatives
Methodologies for SAR Studies of Pyrido[2,3-D]pyridazine (B3350097) Scaffolds
The exploration of the Structure-Activity Relationship (SAR) for pyrido[2,3-d]pyridazine scaffolds involves a systematic approach combining chemical synthesis, biological evaluation, and computational modeling. The primary methodology begins with the synthesis of a series of derivatives where specific positions on the core scaffold are systematically modified. For instance, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were generated through the cyclization of 2-pyridone precursors with hydrazines to investigate their anti-inflammatory potential. nih.gov
Once synthesized, these new chemical entities undergo rigorous biological evaluation. This typically involves in vitro assays to determine their potency and selectivity against a specific biological target, such as an enzyme or receptor. For example, in the study of pyrido[2,3-d]pyridazine-2,8-diones, the derivatives were first tested for in vivo anti-inflammatory activity using an ear edema model. rsc.org The most active compounds were then subjected to in vitro assays to determine their inhibitory activity against specific enzyme isoforms like COX-1 and COX-2. rsc.org
The data from these biological assays are then analyzed to establish a relationship between the structural modifications (e.g., the nature and position of substituents) and the observed biological activity. This preliminary SAR can guide the next round of synthesis, focusing on modifications that are likely to enhance the desired activity. Computational studies, such as molecular docking, are often employed in parallel to provide insights into the binding modes of the compounds and to rationalize the observed SAR, as was done to elucidate the dual COX-1/COX-2 inhibition of a potent pyrido[2,3-d]pyridazine-2,8-dione derivative. rsc.org
Influence of Halogen Substituents on Molecular Interactions and Binding Affinity
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and binding affinities. In the context of pyrido[2,3-d]pyridazine derivatives, halogen substituents like bromine and chlorine can significantly influence molecular interactions through various mechanisms, most notably through the formation of halogen bonds.
A halogen bond is a highly directional, non-covalent interaction between the electropositive region on a halogen atom (known as a σ-hole) and a Lewis base, such as a carbonyl oxygen or an aromatic π-system in a protein's active site. frontiersin.org The strength of this interaction generally increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. researchgate.net This principle is critical in ligand design, as the strategic placement of a bromine or chlorine atom on the pyrido[2,3-d]pyridazine scaffold can introduce a key interaction with the target protein, thereby enhancing binding affinity and residence time. researchgate.net
For a compound such as 3-Bromo-8-chloropyrido[2,3-d]pyridazine , the bromine at position 3 and the chlorine at position 8 can have distinct roles. The larger, more polarizable bromine atom is capable of forming stronger halogen bonds compared to chlorine. researchgate.net Depending on the topology of the target's binding pocket, either substituent could be positioned to engage a specific backbone carbonyl or aromatic residue, anchoring the ligand. Studies on other heterocyclic systems have demonstrated that increasing the atomic number of the halogen substituent can progressively increase binding affinity to proteins like human serum albumin. nih.gov This suggests that modifying the halogen substitution pattern on the pyrido[2,3-d]pyridazine ring is a powerful strategy for fine-tuning ligand-target interactions and optimizing potency.
Molecular Docking and Dynamics Simulations in Ligand Design and Optimization
Computational techniques, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for the rational design and optimization of pyrido[2,3-d]pyridazine-based ligands.
Molecular Docking is used to predict the preferred orientation of a ligand when bound to a target protein. This method allows researchers to visualize potential binding modes and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. For example, docking studies on pyrido[2,3-d]pyridazine-2,8-dione derivatives were instrumental in elucidating the structural features responsible for their dual inhibition of COX-1 and COX-2 enzymes. researchgate.net Similarly, in the related pyrido[2,3-d]pyrimidine (B1209978) scaffold, docking has been used to understand how derivatives bind to the ATP binding cleft of various kinases, guiding the design of potent inhibitors for targets like VEGFR-2, HER-2, and RIPK2. nih.govmdpi.com These studies often reveal crucial interactions, such as hydrogen bonds with hinge region residues in kinases, that are essential for inhibitory activity.
Molecular Dynamics (MD) Simulations provide a deeper understanding of the dynamic nature of the ligand-protein complex over time. While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose and reveal conformational changes in both the ligand and the protein upon binding. nih.gov For instance, MD simulations have been used to confirm the stability of complexes between pyridazine (B1198779) derivatives and their target enzymes, ensuring that the interactions predicted by docking are maintained in a more physiologically relevant, dynamic environment. nih.gov These simulations can also be used to calculate binding free energies, offering a more quantitative prediction of ligand affinity and helping to prioritize candidates for synthesis. nih.gov
Rational Design of Pyrido[2,3-D]pyridazine Derivatives with Modified Scaffolds
The rational design of new derivatives often extends beyond simple substituent modifications to include alterations of the core scaffold itself. Two key strategies in this area are scaffold hopping and bioisosteric replacement.
Scaffold hopping involves replacing a central molecular core with a structurally different scaffold that maintains a similar 3D arrangement of the key interacting functional groups. This technique is used to discover novel intellectual property, improve physicochemical properties, or escape metabolic liabilities associated with the original scaffold. For the related pyrido[2,3-d]pyrimidine core, scaffold hopping has been used to replace a 1H-pyrazolo[3,4-d]pyrimidine scaffold, leading to the discovery of new dual ERK/PI3K inhibitors. nih.gov This demonstrates the potential of exploring alternative fused heterocyclic systems, including different isomers of the pyridopyridazine (B8481360) family, to identify novel and potent agents. nih.govresearchgate.net
Bioisosteric replacement is a strategy where one atom or group of atoms is substituted with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. cambridgemedchemconsulting.com For pyridazine-containing compounds, a common bioisosteric replacement involves substituting the pyridazine ring for other aromatic systems like pyridine (B92270) or pyrimidine (B1678525) to modulate properties such as basicity, dipole moment, and hydrogen bonding capacity. nih.govblumberginstitute.org For instance, replacing the pyridine ring in certain bioactive compounds with a pyridazine nucleus has been explored to create novel nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. nih.gov While this particular replacement led to a decrease in affinity for one nAChR subtype, it highlights the principle of using bioisosterism to probe the chemical space around a pharmacophore and fine-tune its interaction with a biological target. nih.gov These strategies allow for significant structural modifications while preserving the essential features required for biological activity.
Fragment-Based Drug Discovery (FBDD) Approaches Utilizing the Pyrido[2,3-D]pyridazine Core
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments." wikipedia.org These fragments typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da, ClogP < 3) and bind to the target with low affinity. nih.gov Once identified, these fragment hits serve as starting points for optimization, where they are "grown" or "linked" to produce a more potent, lead-like molecule. wikipedia.org
The pyrido[2,3-d]pyridazine core, being a relatively small and rigid bicyclic system, is an excellent candidate for use as a scaffold in FBDD campaigns. Its inherent properties can be leveraged to design fragment libraries targeting specific protein families, such as protein kinases, which are common targets for pyridazine-based inhibitors. nih.govresearchgate.net
In a typical FBDD approach, a library of fragments, potentially including a simple, unsubstituted or minimally substituted pyrido[2,3-d]pyridazine, would be screened against a target protein using biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR). nih.gov Once a fragment hit is identified and its binding mode is confirmed (often by X-ray crystallography), a structure-guided optimization process begins. Chemists can then systematically add substituents to the pyrido[2,3-d]pyridazine core, growing the fragment into unoccupied pockets of the binding site to enhance affinity and selectivity. frontiersin.org This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel inhibitors with improved drug-like properties compared to leads identified through traditional high-throughput screening (HTS). nih.gov
Potential Applications in Advanced Materials Science
Exploration of Optoelectronic Properties (e.g., Fluorescence and Tunable Emissions)
There is currently no publicly available research data on the fluorescent properties or the potential for tunable emissions of 3-Bromo-8-chloropyrido[2,3-d]pyridazine.
Functionalization for Integration into Advanced Materials Systems
There are no published methods or studies on the functionalization of this compound for the specific purpose of integration into advanced materials systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Bromo-8-chloropyrido[2,3-d]pyridazine, and what analytical methods are critical for confirming its purity and structure?
- Methodology : Synthesis typically involves sequential halogenation of pyridopyridazine precursors. Bromination at position 3 can be achieved using phosphorus oxybromide (POBr₃), followed by chlorination at position 8 with POCl₃ under anhydrous conditions. Key analytical steps include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., aromatic coupling constants and splitting behavior).
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ matching calculated m/z).
- HPLC-UV for purity assessment (>98% by area normalization) .
Q. What safety protocols are essential when handling halogenated pyridopyridazines like this compound?
- Methodology :
- Use fume hoods and gloveboxes to minimize inhalation/contact risks.
- Wear chemical-resistant gloves (e.g., nitrile), safety goggles , and flame-retardant lab coats .
- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation.
- Dispose of waste via hazardous chemical disposal protocols (e.g., halogen-specific neutralization) .
Q. How can researchers distinguish this compound from structurally similar analogs during characterization?
- Methodology :
- Mass spectrometry : Compare isotopic patterns (Br/Cl ratios) to differentiate from analogs like 3-Bromo-5-chloro-8-methyl derivatives .
- 2D NMR (HMBC/NOESY): Identify through-space correlations between halogen atoms and adjacent protons.
- X-ray crystallography : Resolve ambiguities in substitution patterns .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?
- Methodology :
- Computational modeling (DFT): Predict reactive sites using frontier molecular orbital (FMO) analysis to guide halogenation conditions.
- Directed metalation : Employ directing groups (e.g., pyridazine N-oxides) to control bromine/chlorine placement.
- Kinetic vs. thermodynamic control : Adjust reaction temperature and time (e.g., lower temps favor kinetic products) .
Q. What strategies resolve contradictory spectral data (e.g., NMR, IR) in derivatives with unexpected substitution patterns?
- Methodology :
- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting.
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to simplify spectral interpretation.
- Comparative analysis : Cross-reference with literature data for analogs like 3-Bromo-5-chloro-8-methylpyrido[2,3-d]pyridazine .
Q. How can computational chemistry optimize reaction conditions for functionalizing this compound?
- Methodology :
- Molecular docking : Predict binding affinities for target proteins (e.g., kinase inhibitors).
- Reaction pathway simulation : Use software like Gaussian or ORCA to model transition states and energy barriers for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Solvent effects : Calculate solvation free energies to optimize polarity and dielectric constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
